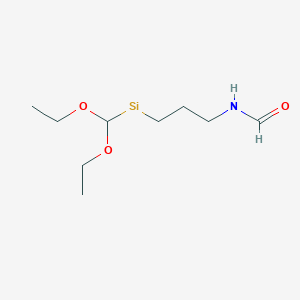
CID 86240781
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 86240781 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the desired compound.
Industrial Production: Large-scale production may involve optimized processes to ensure high yield and purity, often using advanced techniques such as continuous flow reactors.
Chemical Reactions Analysis
CID 86240781 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 86240781 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and experiments to study its effects on different biological systems.
Industry: It may be used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 86240781 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
CID 86240781 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 91853967: This compound shares structural similarities but may have different chemical and biological properties.
Tranexamic Acid: Known for its antifibrinolytic properties, it has a different mechanism of action compared to this compound.
Bromethalin: A neurotoxic rodenticide with a distinct mechanism of action involving mitochondrial uncoupling.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from these similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and uniqueness. Further research and studies are essential to fully explore and utilize the capabilities of this compound.
Properties
Molecular Formula |
C9H19NO3Si |
|---|---|
Molecular Weight |
217.34 g/mol |
InChI |
InChI=1S/C9H19NO3Si/c1-3-12-9(13-4-2)14-7-5-6-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
UONVTFNDRPDPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















